molecular formula C22H27Cl2N5O4S2 B2825235 N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide CAS No. 392247-34-6

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide

Cat. No.: B2825235
CAS No.: 392247-34-6
M. Wt: 560.51
InChI Key: UONFABHKYRJHAL-UHFFFAOYSA-N
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Description

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide is a complex organic compound characterized by its unique chemical structure

Scientific Research Applications

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with hydrazine to yield the hydrazinyl derivative. The final step involves the reaction of this intermediate with 4-(dipropylsulfamoyl)benzoyl chloride under controlled conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. For example, the compound may inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)acetamide: This compound shares a similar aromatic structure but lacks the complex functional groups present in N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide.

    2,4-Dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide: Another related compound with similar functional groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2N5O4S2/c1-3-11-29(12-4-2)35(32,33)17-8-5-15(6-9-17)21(31)25-14-20(30)27-28-22(34)26-16-7-10-18(23)19(24)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,31)(H,27,30)(H2,26,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONFABHKYRJHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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